2-Fluoro-6-iodo-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-iodo-4-methylphenol is an organic compound characterized by the presence of fluorine, iodine, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the iodination of 2-methylphenol using sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The fluorination step can be carried out using a suitable fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-iodo-4-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing groups like fluorine and iodine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds, making it useful for synthesizing more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalysts, and bases like potassium carbonate in an appropriate solvent.
Major Products Formed:
- Substituted phenols with various functional groups depending on the nucleophile used.
- Biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-iodo-4-methylphenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.
Agrochemicals: May serve as a precursor for the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-iodo-4-methylphenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine and iodine substituents. This activation facilitates nucleophilic attack and subsequent substitution reactions . In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored further in pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-methylphenol: Similar structure but lacks the iodine substituent.
4-Iodo-2-methylphenol: Similar structure but lacks the fluorine substituent.
Uniqueness: 2-Fluoro-6-iodo-4-methylphenol is unique due to the simultaneous presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties
Eigenschaften
Molekularformel |
C7H6FIO |
---|---|
Molekulargewicht |
252.02 g/mol |
IUPAC-Name |
2-fluoro-6-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
InChI-Schlüssel |
RCZUKGTZSGVVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.